3,3'-Dimethylbiphenyl

Description

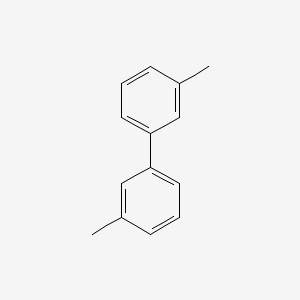

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEDOIATHPCYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210111 | |

| Record name | 3,3'-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-75-9 | |

| Record name | 3,3′-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DIMETHYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3NQS6958W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. It details the compound's chemical identity, including its CAS number and various synonyms, and presents a thorough compilation of its physical and chemical properties. The guide outlines established synthetic methodologies, including a detailed experimental protocol for its preparation. Furthermore, it delves into the compound's applications, particularly within the realm of chemical synthesis, and addresses its toxicological profile and safety considerations. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with or are interested in the properties and applications of this compound.

Chemical Identity and Properties

This compound, also known as m,m'-bitolyl, is a biphenyl (B1667301) derivative with a methyl group substituted at the 3 and 3' positions of the biphenyl core.

Synonyms: m,m'-Bitoluene, 3,3'-Bitolyl, 1-methyl-3-(3-methylphenyl)benzene[1][2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | [2] |

| Molecular Weight | 182.26 g/mol | [1][2][3] |

| Appearance | Colorless to amber or dark green clear liquid | [1] |

| Melting Point | 5-7 °C (lit.) | [1] |

| Boiling Point | 286 °C at 713 mmHg (lit.) | [1] |

| Density | 0.999 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.594 (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One of the well-established procedures involves the deamination of o-tolidine (B45760), as detailed in Organic Syntheses. Other notable methods include the Ullmann and Suzuki coupling reactions.

Experimental Protocol: Deamination of o-Tolidine

This protocol is adapted from a procedure for a related compound in Organic Syntheses, which specifies its applicability to the synthesis of this compound from o-tolidine.

Materials:

-

o-Tolidine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Hypophosphorous acid (30%)

-

Anhydrous sodium sulfate

Procedure:

-

Tetrazotization: 27 g (0.13 mole) of o-tolidine is tetrazotized according to the procedure described in Organic Syntheses, Coll. Vol. 2, 145 (1943).

-

Decomposition: The cold, clear red filtrate from the tetrazotization is rapidly poured into a 2-liter flask containing 325 ml of ice-cold 30% hypophosphorous acid solution. Immediate evolution of nitrogen occurs.

-

Reaction Completion: The flask is loosely stoppered and placed in a refrigerator for 8–10 hours, followed by standing at room temperature for another 8–10 hours.

-

Extraction: The reaction product is transferred to a 2-liter separatory funnel, and the red oily layer is separated. The aqueous layer is extracted once with 60 ml of benzene.

-

Drying and Distillation: The combined red oil and benzene extract are dried with anhydrous sodium sulfate. The benzene is removed by distillation from a modified Claisen flask. The residue is then distilled under reduced pressure (3 mm) at a bath temperature of 155 °C to yield this compound.

Alternative Synthetic Routes

-

Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide. For the synthesis of this compound, 3-halotoluene (e.g., 3-iodotoluene (B1205562) or 3-bromotoluene) can be dimerized in the presence of copper. While effective, this method often requires high temperatures.

-

Suzuki Coupling: A more modern and versatile method, the Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For this compound, this could involve the reaction of 3-tolylboronic acid with a 3-halotoluene in the presence of a palladium catalyst and a base.

Applications in Research and Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif is relevant to medicinal chemistry. The biphenyl scaffold is a common feature in many biologically active molecules. The methyl groups in the 3 and 3' positions can influence the molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Derivatives of biphenyl compounds are known to possess a wide range of biological activities. For instance, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, a related structure, have been investigated for their antibacterial and anticancer properties.[5] This suggests that the 3,3'-disubstituted biphenyl core can serve as a template for the development of novel therapeutic agents.

This compound is also used as a reagent in organic synthesis. For example, it has been employed in the palladium-catalyzed chemoselective arylation of functionalized 4-chlorocoumarins with triarylbismuth.[3]

Toxicology and Safety Information

Hazard Identification

This compound is classified with the following hazards:

-

Skin irritation: Category 2[1]

-

Eye irritation: Category 2[1]

-

Specific target organ toxicity – single exposure: Category 3[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Eyeshields and gloves should be worn when handling this chemical.

-

Storage: It is classified as a combustible liquid and should be stored accordingly.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting.

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the deamination of o-tolidine.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for scientific and professional audiences. Further research into its specific biological activities and potential as a scaffold in drug discovery is warranted.

References

An In-depth Technical Guide to the Physical Properties of 3,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethylbiphenyl, also known as m,m'-Bitoluene, is an organic compound with the chemical formula C₁₄H₁₄.[1][2] It consists of a biphenyl (B1667301) backbone with two methyl groups substituted at the 3 and 3' positions. This structure results in a stable, non-polar molecule that serves as a key intermediate in various chemical syntheses.[3] Understanding its physical and chemical properties is crucial for its application in research and development, particularly in the synthesis of more complex molecules and functional materials. This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and relevant chemical synthesis pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound have been well-documented across various chemical literature and databases. These properties are summarized below for easy reference.

General and Thermal Properties

The fundamental physical constants and thermal properties are critical for handling, storage, and reaction setup. This compound is typically a liquid at room temperature.[2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ | [2] |

| Molecular Weight | 182.26 g/mol | [2] |

| Appearance | Clear, colorless to amber liquid | [2] |

| Melting Point | 5-7 °C | [2] |

| Boiling Point | 286 °C at 713 mmHg | [2] |

| 280 °C (Normal) | [4][5] | |

| Density | 0.999 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (closed cup) | |

| >230 °F (>110 °C) | [2] | |

| Vapor Pressure | 0.00684 mmHg at 25 °C | [2] |

Optical and Solubility Properties

Optical properties are important for analytical characterization, while solubility dictates appropriate solvents for reactions and purification.

| Property | Value | Source |

| Refractive Index (n20/D) | 1.594 | [2] |

| Solubility | Soluble in DMSO and Toluene | [6][7] |

| Insoluble in water |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as complex multiplets in the downfield region (typically ~7.0-7.5 ppm), while the methyl protons would present as a sharp singlet in the upfield region (typically ~2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments: the methyl carbons, the substituted aromatic carbons, and the unsubstituted aromatic carbons.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight of 182.26.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching vibrations within the aromatic rings.[9]

Experimental Protocols

While specific experimental reports for determining the properties of this compound are not detailed in the search results, standard methodologies are widely used for such characterizations.

Determination of Melting Point

The melting point of a substance can be determined using a capillary tube method with a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the solidified compound is introduced into a thin-walled capillary tube, which is then sealed at one end.

-

Measurement: The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

-

Observation: The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Boiling Point

The boiling point can be determined by distillation at a specific pressure.

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Measurement: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. For measurements at reduced pressure (e.g., 713 mmHg), a vacuum pump is connected to the system.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed using an NMR spectrometer.

-

Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is analyzed.

-

IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the IR spectrometer for analysis.

Synthesis and Logical Workflow

This compound can be synthesized via several routes.[3] One established method involves the deamination of tetrazotized o-tolidine (B45760) using hypophosphorous acid. A logical workflow for the synthesis and characterization of the compound is also presented.

Caption: A simplified reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. 612-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Buy this compound | 612-75-9 | >98% [smolecule.com]

- 7. 4,4'-Diisocyanato-3,3'-dimethylbiphenyl | 91-97-4 | TCI AMERICA [tcichemicals.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

Navigating the Solubility Landscape of 3,3'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dimethylbiphenyl is a biphenyl (B1667301) derivative with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a scarcity of publicly available quantitative solubility data, this document focuses on providing a robust theoretical framework, qualitative solubility predictions, and detailed experimental protocols for determining its solubility. This guide is intended to be a practical resource for researchers, enabling them to generate the precise solubility data required for their specific applications.

Introduction to this compound

This compound, also known as m,m'-bitolyl, is an aromatic hydrocarbon with the chemical formula (C₆H₄CH₃)₂.[1][2][3][4][5][6][7] It is a solid at room temperature with a melting point of approximately 5-7 °C and a boiling point of around 286 °C at 713 mmHg.[2][4] Its molecular structure, consisting of two phenyl rings substituted with methyl groups, dictates its physicochemical properties, including its solubility. The nonpolar nature of the biphenyl core combined with the slight increase in polarity from the methyl groups suggests it will be soluble in a range of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound:

-

Polarity: As a largely nonpolar molecule, this compound is expected to have higher solubility in nonpolar or weakly polar organic solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Solvent Properties: The chemical structure and functional groups of the solvent play a crucial role. Solvents that can engage in favorable van der Waals interactions with the aromatic rings and methyl groups of this compound will be more effective.

Qualitative Solubility Profile

While specific quantitative data is limited, a qualitative assessment of this compound's solubility can be inferred from its structure and general chemical principles.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar nonpolar, aromatic nature leading to strong π-π stacking and van der Waals interactions. TCI Chemicals explicitly states solubility in Toluene.[8] |

| Alkanes | Hexane, Heptane | Moderate to High | Nonpolar nature aligns well with the biphenyl core, though π-π interactions are absent. |

| Halogenated Solvents | Chloroform, Dichloromethane | Moderate to High | These solvents have appropriate polarity to dissolve nonpolar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are weakly polar and can solvate nonpolar compounds effectively. |

| Esters | Ethyl acetate | Moderate | Possesses both polar and nonpolar characteristics, making it a versatile solvent. |

| Ketones | Acetone | Low to Moderate | More polar than esters, which may reduce its effectiveness for a nonpolar solute. |

| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen-bonding nature of alcohols are not ideal for solvating a nonpolar hydrocarbon. |

| Water | Insoluble | As a nonpolar organic molecule, it is immiscible with the highly polar water. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is necessary. The following section outlines a standard protocol for this purpose.

The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Experimental Workflow:

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Data Presentation

For researchers generating their own data, the following table structure is recommended for clear and comparative presentation.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask/GC | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/HPLC | ||

| ... | ... | ... |

Logical Framework for Solvent Selection

The choice of solvent is critical in various applications. The following diagram illustrates a logical approach to solvent selection based on the desired application.

Conclusion

References

- 1. This compound [webbook.nist.gov]

- 2. 3,3′-二甲基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 7. 3,3′-Dimethylbiphenyl - Amerigo Scientific [amerigoscientific.com]

- 8. 4,4'-Diisocyanato-3,3'-dimethylbiphenyl | 91-97-4 | TCI AMERICA [tcichemicals.com]

Synthesis of 3,3'-Dimethylbiphenyl from 3-Bromotoluene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3,3'-dimethylbiphenyl, a key structural motif in various organic materials and pharmaceutical compounds, can be effectively achieved from 3-bromotoluene (B146084) through several modern synthetic methodologies. This technical guide provides a comprehensive overview and comparison of the primary synthetic routes, including the classic Ullmann coupling, and the more contemporary palladium-catalyzed Suzuki-Miyaura and nickel- or palladium-catalyzed Kumada cross-coupling reactions. Detailed experimental protocols, quantitative data comparison, and mechanistic pathway visualizations are presented to equip researchers with the necessary information for procedural selection and optimization.

Introduction

This compound, also known as m,m'-bitolyl, is a biaryl compound of significant interest in medicinal chemistry and materials science. Its synthesis from the readily available precursor, 3-bromotoluene, serves as a practical example of carbon-carbon bond formation. The choice of synthetic route is often dictated by factors such as desired yield, functional group tolerance, reaction conditions, and the availability and cost of catalysts and reagents. This guide will explore three prominent methods for this transformation.

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of aryl halides. This reaction typically requires high temperatures and stoichiometric amounts of copper.

Experimental Protocol

A mixture of 3-bromotoluene and activated copper bronze is heated to a high temperature, inducing the formation of the biaryl product.

-

Materials: 3-bromotoluene, copper bronze, sand.

-

Procedure:

-

In a reaction tube, thoroughly mix 3-bromotoluene with an equivalent amount of activated copper bronze.

-

Bury the reaction tube in a sand bath and heat to approximately 215 °C.

-

Maintain this temperature for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is extracted with an organic solvent (e.g., toluene (B28343) or chloroform).

-

The extract is filtered to remove copper residues.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.

-

Reaction Data

| Parameter | Value |

| Reactant Ratio (mol) | 1:1 (approx.) |

| Catalyst | Copper bronze |

| Temperature (°C) | ~215 |

| Reaction Time (h) | Several hours |

| Reported Yield (%) | Moderate |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of this compound from 3-bromotoluene, a two-step process is employed: first, the synthesis of 3-tolylboronic acid from 3-bromotoluene, followed by the Suzuki coupling of the resulting boronic acid with another molecule of 3-bromotoluene.

Synthesis of 3-Tolylboronic Acid

Step 1: Grignard Reagent Formation

3-Tolylmagnesium bromide is prepared by reacting 3-bromotoluene with magnesium metal in an anhydrous ether solvent.[1][2]

-

Materials: 3-bromotoluene, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), iodine (for initiation).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equiv.).[1]

-

Add a small crystal of iodine to initiate the reaction.[1][2]

-

A solution of 3-bromotoluene (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is initiated as indicated by the disappearance of the iodine color and gentle reflux.[1][2]

-

After the initial exotherm subsides, the remaining 3-bromotoluene solution is added at a rate to maintain a gentle reflux.[1]

-

The mixture is then stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]

-

Step 2: Boration and Hydrolysis

The Grignard reagent is reacted with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield 3-tolylboronic acid.[1]

-

Materials: 3-tolylmagnesium bromide solution, triisopropyl borate, 2 M hydrochloric acid.

-

Procedure:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.[1]

-

Triisopropyl borate (1.2 equiv.) is added dropwise, maintaining the temperature below -70 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of 2 M HCl until the solution is acidic.[2]

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 3-tolylboronic acid, which can be purified by recrystallization.[2]

-

Suzuki-Miyaura Coupling Protocol

-

Materials: 3-bromotoluene (1.0 equiv.), 3-tolylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃, 2.0 equiv.), toluene/water (4:1 mixture).[3]

-

Procedure:

-

To a dry reaction vessel, add 3-bromotoluene, 3-tolylboronic acid, the palladium catalyst, and the base.[3]

-

The vessel is evacuated and backfilled with an inert gas.[3]

-

Degassed toluene and water are added via syringe.[3]

-

The reaction mixture is heated to 80-100 °C with vigorous stirring and monitored by TLC or GC-MS.[3]

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).[3]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[3]

-

The crude product is purified by column chromatography to yield this compound.[3]

-

Reaction Data

| Parameter | Value |

| 3-Tolylboronic Acid Synth. | |

| Mg to 3-bromotoluene (equiv.) | 1.1 |

| Borate to 3-bromotoluene (equiv.) | 1.2 |

| Temperature (°C) | -78 to reflux |

| Suzuki Coupling | |

| 3-tolylboronic acid (equiv.) | 1.2 - 1.5 |

| Catalyst | Pd(PPh₃)₄ |

| Catalyst Loading (mol%) | 1 - 5 |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | Toluene/Water (4:1) |

| Temperature (°C) | 80 - 100 |

| Reaction Time (h) | 4 - 24 |

| Reported Yield (%) | High |

Kumada-Tamao-Corriu Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[4] Similar to the Suzuki coupling, this can be a two-step process where 3-tolylmagnesium bromide is first synthesized and then coupled with 3-bromotoluene. Alternatively, a homocoupling of 3-bromotoluene can be achieved under specific nickel-catalyzed conditions.

Synthesis of 3-Tolylmagnesium Bromide

The procedure is identical to that described in the Suzuki-Miyaura coupling section (2.1, Step 1).

Kumada Coupling Protocol

-

Materials: 3-tolylmagnesium bromide solution in THF, 3-bromotoluene, Nickel or Palladium catalyst (e.g., NiCl₂(dppp)).

-

Procedure:

-

To the freshly prepared 3-tolylmagnesium bromide solution, add a solution of 3-bromotoluene in anhydrous THF.

-

The nickel or palladium catalyst is added to the reaction mixture.

-

The reaction is stirred at room temperature or gentle reflux and monitored for completion.

-

The reaction is quenched with a dilute acid solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography or recrystallization.

-

Reaction Data

| Parameter | Value |

| Grignard Formation | |

| Mg to 3-bromotoluene (equiv.) | 1.1 |

| Kumada Coupling | |

| Grignard to 3-bromotoluene (equiv.) | ~1.0 |

| Catalyst | NiCl₂(dppp) or similar |

| Catalyst Loading (mol%) | 1 - 5 |

| Solvent | THF or Diethyl Ether |

| Temperature (°C) | Room Temperature to Reflux |

| Reported Yield (%) | Good to High |

Visualizations

Reaction Pathways

Caption: Reaction pathways for the synthesis of this compound from 3-bromotoluene.

Experimental Workflow

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The synthesis of this compound from 3-bromotoluene can be accomplished through several reliable methods. The Ullmann coupling offers a classic, albeit often harsh, approach. In contrast, the Suzuki-Miyaura and Kumada couplings provide milder, more versatile, and typically higher-yielding alternatives. The choice between these modern catalytic methods will depend on the specific requirements of the synthesis, including cost, catalyst availability, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

An In-depth Technical Guide to the Ullmann Coupling Reaction for 3,3'-Dimethylbiphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann coupling reaction for the synthesis of 3,3'-dimethylbiphenyl, a valuable building block in organic synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this classic carbon-carbon bond-forming reaction.

Introduction

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-promoted coupling of two aryl halides to form a biaryl.[1][2] This reaction has been a cornerstone of organic synthesis for over a century, enabling the construction of complex biaryl scaffolds found in numerous natural products, pharmaceuticals, and functional materials. The synthesis of this compound from 3-halotoluenes serves as a classic example of a symmetrical biaryl coupling. While modern cross-coupling reactions catalyzed by palladium have emerged, the Ullmann reaction remains a relevant and cost-effective method, particularly for large-scale syntheses.

Reaction Mechanism

The precise mechanism of the Ullmann reaction has been the subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the formation of an organocopper intermediate, followed by oxidative addition and reductive elimination.

The reaction commences with the formation of an active copper(I) species from the elemental copper. This is followed by the oxidative addition of an aryl halide to the copper, forming an organocopper(I) halide intermediate. A second molecule of the aryl halide then undergoes oxidative addition to the copper center, creating a diarylcopper(III) intermediate. The final step is a reductive elimination from this intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates a copper(I) species that can re-enter the catalytic cycle.

Caption: The catalytic cycle of the Ullmann coupling reaction.

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound via the Ullmann reaction can be effectively carried out using 3-iodotoluene as the starting material. Below are two detailed experimental protocols.

Method A: Solvent-Free Conditions

This method involves the direct heating of 3-iodotoluene with activated copper powder in the absence of a solvent.

Procedure:

-

In a heat-resistant test tube, thoroughly mix 10 g of 3-iodotoluene with 20 g of activated copper powder.

-

Heat the mixture to 270°C and maintain this temperature for 30 minutes.

-

After cooling, treat the reaction mass with three portions of boiling heptane (B126788) to extract the product.

-

Decant the heptane solution and remove the solvent under vacuum.

-

The resulting residue is then purified by vacuum distillation, collecting the fraction at 155-180°C under 15-20 mm Hg to yield this compound.[3]

Method B: In the Presence of a Solvent

This protocol utilizes dimethylformamide (DMF) as a solvent, which can facilitate the reaction at a lower temperature.

Procedure:

-

To a 100-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 10 g of 3-iodotoluene and 50 mL of dimethylformamide (DMF).

-

Heat the mixture to the boiling point of DMF.

-

Gradually add 20 g of activated copper powder to the boiling solution.

-

Maintain the reaction mixture at reflux for 6 hours.

-

After cooling, filter the mixture to remove the copper and copper salts.

-

The filtrate is then subjected to vacuum distillation to remove the DMF and isolate the this compound.

Quantitative Data

The choice of reaction conditions can significantly impact the yield of this compound. The following table summarizes the reported yields for the described methods.

| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| A | 3-Iodotoluene | Activated Copper | None | 270 | 0.5 | 25 - 42 | [3] |

| B | 3-Iodotoluene | Activated Copper | DMF | Reflux | 6 | 45 - 60 | [3] |

Experimental Workflow

The general workflow for the Ullmann synthesis of this compound is outlined below.

Caption: General experimental workflow for the Ullmann synthesis.

Conclusion

The Ullmann coupling reaction remains a practical and valuable method for the synthesis of symmetrical biaryls such as this compound. By carefully selecting the reaction conditions, researchers can achieve respectable yields of the desired product. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this classic transformation in a laboratory setting. Further optimization of catalyst activation, reaction time, and temperature may lead to improved efficiency and yields.

References

- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Suzuki Coupling Conditions for the Synthesis of 3,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comprehensive overview of the reaction conditions specifically tailored for the synthesis of 3,3'-Dimethylbiphenyl, a sterically hindered biaryl compound. The presence of methyl groups in the ortho-prime positions presents unique challenges that necessitate careful optimization of the catalytic system. This document will delve into the critical parameters, including catalyst/ligand systems, bases, and solvents, supported by quantitative data and detailed experimental protocols.

Core Principles and Considerations

The synthesis of this compound via Suzuki coupling typically involves the reaction of 3-tolylboronic acid with a 3-halotoluene (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) in the presence of a palladium catalyst, a base, and a suitable solvent. The steric hindrance introduced by the 3- and 3'-methyl groups can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Consequently, the choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial to facilitate these steps and achieve high yields.

Data Presentation: A Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling for the synthesis of this compound and structurally similar, sterically hindered biaryls. This data is intended to provide a comparative framework for reaction optimization.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | High | General conditions for sterically hindered biaryls. |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | >95 | Effective for coupling of sterically hindered aryl chlorides. |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 80 | 12 | Good | A common catalyst, may require longer reaction times for hindered substrates. |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Moderate | Often used but may be less effective for sterically demanding couplings. |

| Pd/C | - | Na₃PO₄ | Isopropanol/H₂O | RT | 24 | 90-100 | A heterogeneous, ligand-free option under mild conditions.[1] |

Table 1: Comparison of Catalyst and Ligand Systems. Room temperature is denoted as RT.

| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Observations |

| K₂CO₃ | Toluene/Water | 80-100 | 12-24 | Good to Excellent | A widely used and effective base for many Suzuki couplings. |

| Cs₂CO₃ | 1,4-Dioxane | 100 | 12-18 | Excellent | Often provides higher yields for challenging substrates due to its higher solubility and basicity. |

| K₃PO₄ | Toluene | 110 | 12 | Excellent | A strong, non-nucleophilic base, particularly effective for less reactive aryl chlorides. |

| NaOH | THF/H₂O | 66 | 12 | Good | A strong, inexpensive base, but can sometimes promote side reactions. |

| Na₂CO₃ | DMF/H₂O | 100 | 2 | 98 | Found to be a highly effective and common inorganic base. |

Table 2: Influence of Different Bases on Reaction Efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis of this compound and related compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Tolylboronic Acid with 3-Bromotoluene

Materials:

-

3-Tolylboronic acid (1.2-1.5 equivalents)

-

3-Bromotoluene (1.0 equivalent)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)

-

Tricyclohexylphosphine (PCy₃) (2-4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Anhydrous toluene

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromotoluene, 3-tolylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene and a small amount of degassed water via syringe.

-

Heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

3-Tolylboronic acid (1.5 equivalents)

-

3-Iodotoluene (1.0 equivalent)

-

PdCl₂(dppf) (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

Procedure:

-

In a microwave reaction vial, combine 3-iodotoluene, 3-tolylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

-

Add DME to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120-150°C for 15-30 minutes.

-

After cooling, filter the reaction mixture and wash the solid with DME.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Spectroscopic Characterization of 3,3'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Dimethylbiphenyl, a key chemical intermediate in various manufacturing processes. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.364 | m | 2H | Ar-H |

| 7.34 | m | 2H | Ar-H |

| 7.255 | m | 2H | Ar-H |

| 7.089 | m | 2H | Ar-H |

| 2.353 | s | 6H | -CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data for this compound is as follows:

| Chemical Shift (ppm) | Assignment |

| 141.2 | C-Ar (quaternary) |

| 138.0 | C-Ar (quaternary) |

| 129.5 | CH-Ar |

| 128.5 | CH-Ar |

| 127.9 | CH-Ar |

| 126.1 | CH-Ar |

| 21.5 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| 800-700 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several fragment ions.[1][2] The molecular weight of this compound is 182.26 g/mol .[2]

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100.0 | [M]⁺ (Molecular Ion) |

| 181 | 18.3 | [M-H]⁺ |

| 167 | 30.7 | [M-CH₃]⁺ |

| 166 | 13.7 | [M-CH₄]⁺ |

| 165 | 22.1 | [M-CH₅]⁺ |

| 152 | 8.2 | [M-2CH₃]⁺ |

| 89 | 6.7 | [C₇H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are intended to be general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[3][4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[3]

-

Filtration : Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter, which can negatively affect the spectral quality.[5]

-

Transfer to NMR Tube : Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the sample.[4][6]

-

Data Acquisition : Place the NMR tube in the spectrometer.[3] The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.[3][7] The appropriate pulse sequence and acquisition parameters are then set to collect the spectrum.[3]

IR Spectroscopy Protocol

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[8]

-

Film Deposition : Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] If the signal is too weak, add another drop of the solution and re-measure. If the signal is too strong, dilute the original solution and prepare a new film.[8]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a heated inlet system or by gas chromatography.[9][10]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[11]

-

Fragmentation : The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[9][11]

-

Mass Analysis : The resulting ions are accelerated and passed through a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9][11]

-

Detection : An electron multiplier or other detector measures the abundance of each ion, and the resulting data is plotted as a mass spectrum.[9][11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(612-75-9) 1H NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability of 3,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,3'-Dimethylbiphenyl

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior at different temperatures and for designing appropriate experimental conditions for thermal analysis.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Melting Point | 4-6 °C |

| Boiling Point | 286 °C at 760 mmHg |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Density | 0.999 g/mL at 25 °C |

| CAS Number | 612-75-9 |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a detailed, generalized protocol for conducting a TGA experiment on a liquid sample such as this compound.

2.1. Objective:

To determine the decomposition temperature and thermal stability profile of this compound.

2.2. Materials and Equipment:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

-

Inert gas (e.g., Nitrogen, Argon) and/or reactive gas (e.g., Air, Oxygen) supply with flow controllers.

-

Alumina or platinum crucibles suitable for liquid samples.

-

Micropipette for accurate sample loading.

-

Data acquisition and analysis software.

2.3. Experimental Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Start the inert gas flow (typically 20-50 mL/min) to purge the system and create an inert atmosphere. Allow the system to stabilize.

-

-

Sample Preparation:

-

Place a clean, empty crucible on the TGA balance and tare it.

-

Using a micropipette, carefully dispense a small amount of this compound (typically 5-10 mg) into the crucible. Record the exact initial mass.

-

-

TGA Measurement:

-

Place the crucible containing the sample onto the TGA sample holder.

-

Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

The primary output is a thermogram, which plots the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method on the thermogram.

-

Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the thermogram (DTG curve).

-

Determine the residual mass at the end of the experiment.

-

2.4. Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be aware of the flash point of the substance and take necessary precautions to avoid ignition sources.

Visualization of Experimental Workflow and Data Evaluation

The following diagrams illustrate the general workflow of a TGA experiment and the logical process of evaluating thermal stability data.

Caption: General workflow for thermogravimetric analysis (TGA).

Caption: Logical flow for evaluating thermal stability from TGA data.

Expected Thermal Behavior and Decomposition Pathways

While specific data is lacking, the thermal decomposition of this compound under inert conditions is expected to proceed through homolytic cleavage of the C-C single bond connecting the two aromatic rings, as this is typically the weakest bond in biphenyl (B1667301) systems. This would generate 3-methylphenyl radicals. Further decomposition would involve the breakdown of these radicals and the aromatic rings at higher temperatures, leading to the formation of smaller hydrocarbons and, eventually, char.

In the presence of oxygen, the decomposition would be more complex, involving oxidation reactions that could lead to the formation of phenols, cresols, and other oxygenated aromatic compounds, as well as carbon oxides (CO, CO₂).

Conclusion

This guide provides a framework for understanding and evaluating the thermal stability of this compound. The provided physicochemical data serves as a baseline for its properties. The detailed TGA protocol offers a practical approach for researchers to generate specific thermal stability data. The visualizations of the experimental workflow and data evaluation process provide a clear roadmap for conducting and interpreting thermal analysis experiments. Further experimental work is necessary to definitively characterize the thermal decomposition profile of this compound.

In-Depth Technical Guide: Health and Safety Information for 3,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 3,3'-Dimethylbiphenyl (CAS No. 612-75-9), a biphenyl (B1667301) derivative. The information is compiled for professionals in research and drug development who may handle this compound.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.

GHS Label Elements

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H410: Very toxic to aquatic life with long lasting effects. |

Precautionary Statements

A comprehensive list of precautionary statements is provided below:

| Category | P-Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] P391: Collect spillage. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

| Route of Exposure | Health Effects |

| Inhalation | May cause respiratory irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | Harmful if swallowed. |

Physicochemical Information

| Property | Value |

| CAS Number | 612-75-9 |

| Molecular Formula | C14H14 |

| Molecular Weight | 182.26 g/mol |

| Appearance | Colorless to dark green transparent liquid |

| Melting Point | 5-7 °C |

| Boiling Point | 286 °C at 713 mmHg |

| Density | 0.999 g/mL at 25 °C |

| Flash Point | >110 °C (>230 °F) |

| Water Solubility | Insoluble |

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects. Specific ecotoxicity data is limited, but the hazard classification indicates a significant risk to aquatic ecosystems.

| Test Organism | Endpoint | Value |

| Aquatic Invertebrates (Daphnia) | EC50 (48h) | Predicted: 3.8 mg/L[2] |

| Fish | LC50 (96h) | Predicted: 0.765 - 173.6 mg/L[2] |

| Algae | EC50 | Data not available |

Experimental Protocols

Detailed experimental data for this compound is not publicly available. However, the assessment of its known hazards would typically follow standardized OECD guidelines. The following are detailed methodologies for key experiments relevant to the GHS classification of this compound.

Skin Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This test method evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

-

Test System: A three-dimensional RhE model, which consists of non-transformed human-derived epidermal keratinocytes.

-

Procedure:

-

A small amount of the test chemical (liquid or solid) is applied topically to the surface of the RhE tissue.

-

The exposure period is typically 60 minutes.

-

Following exposure, the test chemical is thoroughly rinsed from the tissue surface.

-

The tissues are then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

-

-

Viability Assessment:

-

Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by the mitochondria of viable cells.

-

The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Classification:

-

A chemical is identified as an irritant if the mean tissue viability, relative to the negative control, is reduced to 50% or less.

-

Eye Irritation Testing (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model, which mimics the histological and physiological properties of the human corneal epithelium.

-

Procedure:

-

The test chemical is applied directly to the epithelial surface of the RhCE tissue.

-

The exposure duration is typically short, often in the range of minutes.

-

After exposure, the chemical is rinsed off, and the tissues are incubated for a defined post-exposure period.

-

-

Viability Assessment:

-

Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

-

Classification:

-

Chemicals are identified as not requiring classification for eye irritation if the mean tissue viability remains above a certain threshold (typically >60%) after exposure.

-

Visualizations

Health and Environmental Hazard Overview

The following diagram illustrates the primary health and environmental hazards associated with this compound.

Caption: Key health and environmental hazards of this compound.

Experimental Workflow for In Vitro Irritation Testing

This diagram outlines the general workflow for assessing the skin or eye irritation potential of a chemical using in vitro reconstructed tissue models.

Caption: General workflow for in vitro skin/eye irritation testing.

References

An In-depth Technical Guide to 3,3'-Dimethylbiphenyl for Researchers and Drug Development Professionals

Introduction: 3,3'-Dimethylbiphenyl, also known as m,m'-bitolyl, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.[1][2][3] Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its emerging role in drug discovery and development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a grade appropriate for their specific application.

| Supplier | Purity Specification | Physical Form | CAS Number | Molecular Weight |

| Sigma-Aldrich | 99% | Liquid | 612-75-9 | 182.26 |

| TCI America | >98.0% (GC) | Colorless to Amber to Dark green clear liquid | 612-75-9 | 182.26 |

| Santa Cruz Biotechnology | Not specified | Not specified | 612-75-9 | 182.26 |

| TAIYO Fine Chemicals | >98% (GC) | Colorless to dark green transparent liquid | 612-75-9 | 182.26 |

| ESSLAB | 1000 µg/mL in isooctane | Solution | 612-75-9 | 182.26 |

| Amerigo Scientific | Not specified | Not specified | 612-75-9 | 182.26 |

Note: This table is a summary of available data and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.[2][4][5][6][7]

Physical and Chemical Properties:

-

Boiling Point: 286 °C at 713 mmHg

-

Melting Point: 5-7 °C

-

Density: 0.999 g/mL at 25 °C

-

Refractive Index: n20/D 1.594

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound is the deamination of 3,3'-dimethyl-4,4'-diaminobiphenyl (o-tolidine) using hypophosphorous acid. This procedure is adapted from a well-established protocol in Organic Syntheses.[8]

Experimental Protocol:

Materials:

-

o-Tolidine (B45760) (3,3'-dimethyl-4,4'-diaminobiphenyl)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hypophosphorous Acid (H₃PO₂) (50%)

-

Diethyl Ether

-

Sodium Hydroxide (B78521) (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a beaker, dissolve o-tolidine in a heated solution of dilute hydrochloric acid.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature below 10 °C. Stir for 20-30 minutes to ensure complete diazotization.

-

Deamination: In a separate flask, cool the hypophosphorous acid in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to stand at a low temperature for several hours, then let it warm to room temperature overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The crude this compound will separate as an oily layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ether extracts and wash with a dilute sodium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the diethyl ether by distillation. The crude product can be purified by vacuum distillation. For higher purity, recrystallization from ethanol can be performed.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] this compound serves as a key intermediate for the synthesis of more complex molecules with therapeutic potential. Its methyl groups can be further functionalized or can provide steric and electronic properties that influence the binding of the final compound to its biological target.

A common synthetic strategy involves the use of this compound derivatives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional chemical diversity.

FimH Antagonists for Urinary Tract Infections

FimH is a bacterial adhesin protein located on the surface of uropathogenic Escherichia coli (UPEC) that plays a crucial role in the initiation of urinary tract infections (UTIs).[10][11] It binds to mannosylated glycoproteins on the surface of bladder epithelial cells, allowing the bacteria to colonize and invade the host tissue.[10] Small molecules that can block this interaction, known as FimH antagonists, are a promising non-antibiotic approach to treating and preventing UTIs.[11]

Biphenyl mannosides have emerged as a potent class of FimH antagonists.[9] The biphenyl moiety makes critical hydrophobic and π-π stacking interactions with the tyrosine gate of the FimH binding pocket. While specific synthetic routes starting from this compound are not explicitly detailed in the reviewed literature, a plausible synthetic approach would involve the functionalization of the biphenyl core to allow for coupling with a mannose derivative.

Caption: FimH antagonist blocking bacterial adhesion.

Androgen Receptor Modulators for Prostate Cancer

The androgen receptor (AR) is a key driver of prostate cancer progression.[12][13] Androgen deprivation therapy, which aims to reduce the levels of androgens that activate the AR, is a standard treatment for advanced prostate cancer. However, resistance often develops, leading to castration-resistant prostate cancer (CRPC). One mechanism of resistance is the emergence of AR splice variants that are constitutively active.

Novel biphenyl derivatives are being investigated as androgen receptor antagonists and degraders. These compounds can not only block the AR signaling pathway but also promote the degradation of the AR protein, offering a potential advantage over traditional antagonists.

The synthesis of these modulators often involves the coupling of a biphenyl core with other heterocyclic structures. The substitution pattern on the biphenyl ring is critical for activity and selectivity.

Caption: Androgen receptor signaling and therapeutic intervention.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent and selective FimH antagonists and androgen receptor modulators highlights its importance for researchers and drug development professionals. The synthetic methodologies outlined in this guide, coupled with an understanding of the relevant biological pathways, provide a solid foundation for the further exploration and utilization of this valuable compound in the development of novel therapeutics.

References

- 1. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 5. esslabshop.com [esslabshop.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 3,3′-Dimethylbiphenyl - Amerigo Scientific [amerigoscientific.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

Unlocking the Potential of Substituted Biphenyls: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyls, a class of organic compounds characterized by two phenyl rings linked by a single bond with various functional groups, represent a cornerstone of modern chemical and pharmaceutical research. Their unique structural features, including the potential for atropisomerism, give rise to a diverse range of applications. This technical guide provides an in-depth exploration of the core research applications of substituted biphenyls, focusing on their pivotal roles in medicinal chemistry, materials science, and asymmetric catalysis. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside quantitative data and visual representations of crucial biological and chemical processes.

Medicinal Chemistry: Targeting the Renin-Angiotensin System

Substituted biphenyls are central to the development of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are critical in the management of hypertension, heart failure, and diabetic nephropathy.

Mechanism of Action: Antagonism of the AT1 Receptor

Sartans exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to a cascade of physiological effects that increase blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, sartans prevent vasoconstriction and the release of aldosterone, resulting in vasodilation and a reduction in blood pressure.[1][2][3][4]

Quantitative Biological Activity of Sartans

The efficacy of sartan drugs is quantified by their binding affinity to the AT1 receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (pKi). Lower IC50 and higher pKi values indicate greater potency.

| Drug (Substituted Biphenyl) | IC50 (µM) | pKi | Reference(s) |

| Losartan | 12.8 | 7.17 ± 0.07 | [5][6] |

| Valsartan (B143634) | 489 | 7.65 ± 0.12 | [5][6] |

| Candesartan | 104 | 8.61 ± 0.21 | [5][6] |

| Telmisartan | 24.1 | 8.19 ± 0.04 | [5][6] |

| Olmesartan | 56.2 | - | [5] |

| Irbesartan | 53.9 | - | [5] |

Table 1: In vitro biological activity of selected sartan drugs against the Angiotensin II Type 1 (AT1) receptor.